molecular formula C15H14N4O B033970 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine CAS No. 108610-78-2

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine

Cat. No. B033970
CAS RN: 108610-78-2
M. Wt: 266.3 g/mol
InChI Key: WNXSIPLQLUDQDP-UHFFFAOYSA-N
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Description

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit promising anti-tumor properties, making it a potential candidate for cancer treatment. The purpose of

Mechanism of Action

The mechanism of action of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine involves the inhibition of a protein kinase known as DYRK1A. This protein kinase is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting DYRK1A, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the regulation of programmed cell death and is activated in response to various cellular signals. In addition to its anti-tumor properties, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. In addition, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has been extensively studied for its potential therapeutic applications, making it a valuable tool for cancer research. However, there are also some limitations to the use of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, the compound can be toxic at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the study of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine. One area of research could focus on the development of more potent inhibitors of DYRK1A. This could involve the synthesis of new compounds or the modification of existing compounds to increase their potency. Another area of research could focus on the development of new cancer therapies that target DYRK1A. This could involve the use of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine in combination with other drugs or the development of new drugs that target other proteins involved in cancer cell growth and proliferation. Finally, future research could focus on the development of new methods for the delivery of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine to cancer cells. This could involve the use of nanoparticles or other drug delivery systems to improve the efficacy of the compound.

Scientific Research Applications

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-tumor properties in several types of cancer, including breast cancer, prostate cancer, and lung cancer. Studies have also shown that 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

CAS RN

108610-78-2

Product Name

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine

Molecular Formula

C15H14N4O

Molecular Weight

266.3 g/mol

IUPAC Name

2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C15H14N4O/c16-10-13-9-14(12-1-3-17-4-2-12)11-18-15(13)19-5-7-20-8-6-19/h1-4,9,11H,5-8H2

InChI Key

WNXSIPLQLUDQDP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N

Other CAS RN

108610-78-2

synonyms

3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine
AWD 122-14
AWD-122-14

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.3 kg 3-cyano-2-morpholino-5-(pyrid-4-yl)-pyridine hydrochloride monohydrate is suspended in 40 l water and the suspension is heated to 50° C. 0.5 kg activated charcoal is added and filtered off with suction after 15 minutes of stirring and washed with water. The filtrate is cooled to 30° C. While stirring, about 2.7 l concentrated sodium hydroxide solution is allowed to run in over a period of one hour at this temperature until pH 8-9. The crystalline material is centrifuged off and washed with total of 30 l water. The yield is 4.1 kg (93.2% of the theoretical yield), with a melting point of 126° C.-128° C. The bulk density of the material, after is was pulverized in a mortar, was about 360 g/l.
Name
3-cyano-2-morpholino-5-(pyrid-4-yl)-pyridine hydrochloride monohydrate
Quantity
5.3 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 L
Type
solvent
Reaction Step Three

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